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Compound of Interest

Compound Name:
1-(2-Bromo-5-chlorophenyl)-4-

methylpiperazine

CAS No.: 1261940-25-3

Cat. No.: B577501

Get Quote

Application Notes and Protocols for 1-(2-
Methoxyphenyl)piperazine
Disclaimer: Extensive research for "1-(2-Bromo-5-chlorophenyl)-4-methylpiperazine" did not

yield any specific experimental protocols or biological data. Therefore, these application notes

and protocols are provided for a structurally related and well-characterized compound, 1-(2-

Methoxyphenyl)piperazine (oMeOPP), to serve as a practical guide for researchers in the field.

Introduction
1-(2-Methoxyphenyl)piperazine (oMeOPP) is a chemical compound that is a derivative of

piperazine. It is a common precursor and intermediate in the synthesis of a variety of

pharmacologically active molecules.[1][2] Notably, it is a key component in the synthesis of

drugs targeting the central nervous system, such as the antihypertensive agent urapidil and the

tranquilizer enciprazine.[3] oMeOPP itself exhibits significant affinity for serotonergic and

dopaminergic receptors, making it a valuable tool compound for neuroscience research.[4][5]

These notes provide detailed protocols for its synthesis and in vitro characterization.
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Chemical Properties
Property Value

IUPAC Name 1-(2-methoxyphenyl)piperazine

CAS Number 35386-24-4

Molecular Formula C₁₁H₁₆N₂O

Molecular Weight 192.26 g/mol

Appearance White to off-white solid

Melting Point 35-40 °C

Boiling Point 130-133 °C at 0.1 mmHg

Data Presentation
The following table summarizes the binding affinities (Ki) of 1-(2-Methoxyphenyl)piperazine and

its derivatives for key neurotransmitter receptors.
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Compound Receptor Ki (nM)
Reference
Compound

Ki (nM)

1-(2-

Methoxyphenyl)p

iperazine

derivative 2a

5-HT₁ₐ 0.24 NAN-190 -

1-(2-

Methoxyphenyl)p

iperazine

derivative 2c

5-HT₁ₐ 0.12 NAN-190 -

1-(2-

Methoxyphenyl)p

iperazine

derivative 2f

5-HT₁ₐ 0.63 NAN-190 -

N-(3-(4-(2-

Methoxyphenyl)p

iperazin-1-

yl)propyl)tricyclo[

3.3.1.1³﹐

⁷]decan-1-amine

fumarate (8)

5-HT₁ₐ 1.2 5-CT 0.5

N-(3-(4-(2-

Methoxyphenyl)p

iperazin-1-

yl)propyl)-3,5-

dimethyl-

tricylo[3.3.1.1³﹐

⁷]decan-1-amine

fumarate (10)

5-HT₁ₐ 21.3 5-CT 0.5

1-cinnamyl-4-(2-

methoxyphenyl)p

iperazine

derivative 42b

5-HT₁ₐ 8.6 - -

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577501?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-cinnamyl-4-(2-

methoxyphenyl)p

iperazine

derivative 42b

D₂ 0.4 - -

1-cinnamyl-4-(2-

methoxyphenyl)p

iperazine

derivative 42c

D₂ 0.19 - -

Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine
Hydrochloride
This protocol describes the synthesis of 1-(2-methoxyphenyl)piperazine hydrochloride from 2-

methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[1][6]

Materials:

2-Methoxyaniline

Bis(2-chloroethyl)amine hydrochloride

Potassium carbonate (K₂CO₃)

n-Butanol

Ethanol

Diethyl ether

Methanol

Round-bottom flask with reflux condenser

Stirring apparatus
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Heating mantle

Filtration apparatus

Procedure:

To a round-bottom flask, add 2-methoxyaniline (1.0 equivalent), bis(2-chloroethyl)amine

hydrochloride (1.6-1.67 equivalents), potassium carbonate (1.1-1.12 equivalents), and n-

butanol (4.7-4.85 parts).[1]

Heat the mixture to reflux and maintain for 20-25 hours with continuous stirring.[1]

After the reaction is complete, cool the mixture to room temperature.

Concentrate the reaction mixture by removing approximately 1/6th of the solvent volume

under reduced pressure.[1]

Add the second portion of potassium carbonate and continue to reflux to promote cyclization.

After cooling, dissolve the reaction mixture in methanol and add diethyl ether to precipitate

the product.[6]

Collect the precipitate by filtration and wash with diethyl ether to obtain the crude

hydrochloride salt.[6]

Recrystallize the crude product from ethanol to yield pure 1-(2-methoxyphenyl)piperazine

hydrochloride as white crystals.[1]

Protocol 2: Radioligand Binding Assay for 5-HT₁ₐ
Receptor
This protocol details a competitive radioligand binding assay to determine the affinity of test

compounds for the serotonin 5-HT₁ₐ receptor using [³H]8-OH-DPAT.[7][8]

Materials:

Cell membranes expressing human 5-HT₁ₐ receptors (e.g., from recombinant CHO-K1 cells)
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[³H]8-OH-DPAT (Radioligand)

Serotonin (5-HT) for non-specific binding determination

Test compounds (e.g., 1-(2-methoxyphenyl)piperazine)

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.[7]

96-well plates

Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

Filtration apparatus (cell harvester)

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add in the following order:

150 µL of the membrane preparation.

50 µL of the test compound dilution (or buffer for total binding).

50 µL of [³H]8-OH-DPAT solution (final concentration typically at or below the Kd, e.g., 0.25

nM).[8]

For non-specific binding wells, add 10 µM 5-HT instead of the test compound.[8]

Incubate the plate at room temperature for 30 minutes.[8]

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters

using a cell harvester.

Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using

a liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the

Cheng-Prusoff equation.

Protocol 3: Radioligand Binding Assay for Dopamine D₂
Receptor
This protocol outlines a competitive radioligand binding assay for the dopamine D₂ receptor

using [³H]spiperone.[3][9]

Materials:

Cell membranes expressing human D₂ receptors

[³H]spiperone (Radioligand)

(+)-Butaclamol (10 µM) for non-specific binding determination.[3]

Test compounds

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

[3]

96-well plates

Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

Filtration apparatus (cell harvester)

Scintillation vials and scintillation cocktail

Liquid scintillation counter

Procedure:
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Prepare serial dilutions of the test compounds in the assay buffer.

In a 96-well plate, add the components in a final volume of 1000 µL:

Assay buffer

Membrane preparation

Test compound dilution (or buffer for total binding, or (+)-butaclamol for non-specific

binding).

[³H]spiperone solution (final concentration ~2-3 times its Kd value).[9]

Incubate the plate at 25°C for 120 minutes in a water bath.[9]

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

Wash the filters with ice-cold wash buffer.

Dry the filters and place them in scintillation vials with scintillation cocktail.

Measure radioactivity using a liquid scintillation counter.

Calculate specific binding and determine the IC₅₀ and Ki values as described in Protocol 2.
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Protocol 1: Synthesis

Protocols 2 & 3: Radioligand Binding Assays

Starting Materials
(2-Methoxyaniline, Bis(2-chloroethyl)amine HCl) Condensation & Cyclization Precipitation & Recrystallization 1-(2-Methoxyphenyl)piperazine HCl

Incubation
(Membranes, Radioligand, Test Compound)

Test Compound

Membrane Preparation
(Receptors: 5-HT1A or D2) Filtration & Washing Scintillation Counting Data Analysis

(IC50 & Ki Determination)

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and biological evaluation.
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5-HT₁ₐ Receptor Signaling D₂ Receptor Signaling

1-(2-Methoxyphenyl)piperazine

5-HT₁ₐ Receptor

Gαi Gβγ

Adenylyl Cyclase K+ Channel

+

cAMP

-

PKA

-

1-(2-Methoxyphenyl)piperazine

D₂ Receptor

Gαi Gβγ

Adenylyl Cyclase Phospholipase C

+
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-

PKA

-
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Caption: Simplified G-protein coupled receptor signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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